Bractoppin

BRCT domain phosphopeptide recognition MST assay

Researchers seeking to dissect BRCA1 scaffolding functions face a critical gap: no alternative DDR inhibitor selectively blocks the tBRCT phosphopeptide-binding pocket. Bractoppin is the only validated, selective BRCA1 tBRCT inhibitor (IC50 = 74 nM) that disrupts phosphopeptide recognition without cross-reacting with TOPBP1 or GRB2 SH2 domains. - Enables distinction of BRCA1 tBRCT-dependent vs. independent DDR processes; suppresses damage-induced G2 arrest dose-dependently (64%→25% at 10→100 μM). - Only BRCT inhibitor with published organoid efficacy data-inhibits DSB repair & promotes apoptosis in patient-derived ovarian tumor models. - Essential SAR benchmark; pair with inactive analog CCBT2047 for rigorous on-target validation.

Molecular Formula C25H23FN4O
Molecular Weight 414.5 g/mol
Cat. No. B1192332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBractoppin
SynonymsBractoppin
Molecular FormulaC25H23FN4O
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5
InChIInChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28)
InChIKeyUHDGSNOZRAAGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bractoppin Chemical Profile and Core Function


Bractoppin (CAS: 2290527-07-8) is a benzimidazole-based small-molecule inhibitor with a molecular weight of 414.47 Da and the molecular formula C₂₅H₂₃FN₄O . It is recognized as the first selective small-molecule inhibitor of phosphopeptide recognition by the human BRCA1 tandem (t)BRCT domain, a critical protein-protein interaction module in the DNA damage response (DDR) signaling cascade [1]. Bractoppin selectively blocks the interaction between the BRCA1 tBRCT domain and its cognate phosphopeptide substrates, thereby interrupting downstream BRCA1-dependent signaling evoked by DNA damage [2].

Why Generic Substitutes Fail for Bractoppin


Generic substitution with alternative DDR inhibitors, such as PARP inhibitors or broad-spectrum kinase inhibitors, is not scientifically justified for experiments requiring selective interrogation of BRCA1 tBRCT-dependent signaling. The BRCT domain family comprises 23 conserved phosphopeptide-binding modules in humans, many of which share structural similarities that make achieving pharmacological selectivity exceptionally challenging [1]. Bractoppin overcomes this hurdle by engaging a distinct hydrophobic pocket adjacent to the phosphoserine-recognition site in BRCA1 tBRCT, a structural feature that is not conserved across other BRCT domain-containing proteins [2]. Consequently, compounds targeting other nodes in the DDR network (e.g., PARP1/2, ATR, ATM) cannot recapitulate Bractoppin's precise mechanism of action, which is to selectively block the phosphopeptide-binding function of BRCA1 without affecting related tBRCT domains such as TOPBP1 7/8, MCPH1, ECT2, or TOPBP1 1/2 . Procurement of Bractoppin is therefore essential for studies where the specific ablation of BRCA1 tBRCT-mediated protein-protein interactions, rather than global DDR suppression, is the experimental objective.

Bractoppin Quantitative Evidence Guide


Direct Binding Affinity vs. CCBT2047

In a direct head-to-head competitive binding assay using MicroScale Thermophoresis (MST), Bractoppin demonstrated nanomolar potency in displacing BACH1 phosphopeptide from the BRCA1 tBRCT domain, whereas the structurally related analog CCBT2047 exhibited no detectable binding activity [1]. This comparison establishes that Bractoppin's activity is not a class-wide property of benzimidazole derivatives but is conferred by specific structural features essential for engaging the BRCA1 tBRCT phosphopeptide-binding pocket [2].

BRCT domain phosphopeptide recognition MST assay

Selectivity Against TOPBP1 tBRCT and GRB2 SH2

Bractoppin was profiled against structurally related phosphopeptide-binding domains to assess its selectivity. Using an AlphaScreen assay, Bractoppin showed no inhibition of phosphopeptide recognition by the TOPBP1 tBRCT 7/8 domains or the GRB2 SH2 domain at concentrations up to the maximum tested [1]. This selectivity is attributed to Bractoppin's engagement of an abutting hydrophobic pocket that is distinct in BRCA1 tBRCT compared to other BRCT domain family members [2].

selectivity profiling BRCT domain family AlphaScreen

Inhibition of Radiation-Induced G2 Arrest

In cellular assays, Bractoppin demonstrates dose-dependent inhibition of radiation-induced G2 cell cycle arrest, a functional readout of BRCA1 tBRCT-dependent signaling. Cells treated with Bractoppin prior to 4 Gy ionizing radiation exhibited a progressive reduction in the percentage of cells arrested in G2 phase as compound concentration increased . This functional cellular activity distinguishes Bractoppin from inactive analogs such as CCBT2047, which fail to modulate DNA damage-induced G2 arrest [1].

DNA damage response G2 arrest cellular assay

Analog Comparison: CCBT2088 & CCBT2103 in BRCA1 Foci Formation

Structure-activity relationship (SAR) studies from the original discovery team identified two Bractoppin analogs, designated CCBT2088 and CCBT2103, that were also effective in abrogating BRCA1 foci formation and inhibiting G2 arrest induced by irradiation of cells [1]. While these analogs demonstrate that the benzimidazole scaffold can support multiple active compounds, Bractoppin remains the most extensively characterized and validated tool compound in the series, with the most complete dataset spanning biochemical, biophysical, cellular, and organoid-based assays [2].

SAR analysis BRCA1 foci formation analog comparison

Functional Efficacy in Ovarian Borderline Tumor Organoids

In a study utilizing 13 patient-derived ovarian borderline tumor organoids, Bractoppin demonstrated the ability to inhibit organoid cell cycle progression, inhibit the repair of double-strand break (DSB) damage, and promote tumor cell apoptosis [1]. Additionally, Bractoppin promoted apoptosis in ovarian cancer cell lines and inhibited both homologous recombination (HR) and non-homologous end joining (NHEJ) repair pathways in tumor cells [2]. This study represents the first demonstration of Bractoppin's antitumor activity in a clinically relevant 3D organoid model that preserves the genetic characteristics of primary tumors [3].

organoid ovarian tumor therapeutic efficacy

Bractoppin Application Scenarios


Mechanistic Dissection of BRCA1 tBRCT Signaling

Based on its well-characterized binding affinity (IC50 = 74 nM) and extensive selectivity profiling showing no cross-reactivity with TOPBP1 tBRCT 7/8 or GRB2 SH2 domains [1], Bractoppin is ideally suited for experiments requiring specific pharmacological inhibition of BRCA1 tBRCT-mediated protein-protein interactions. Researchers can use Bractoppin to distinguish BRCA1 tBRCT-dependent from BRCA1 tBRCT-independent DDR processes, as demonstrated by its ability to diminish BRCA1 recruitment to DNA breaks and suppress damage-induced G2 arrest while leaving MDC1 recruitment, ssDNA generation, and TOPBP1 recruitment unaffected [2]. This application is supported by cellular dose-response data showing progressive reduction in radiation-induced G2 arrest from 64% at 10 μM to 25% at 100 μM, providing a validated concentration range for experimental design [3].

BRCA1 tBRCT Target Validation in Ovarian Tumor Models

Bractoppin is the only BRCT domain inhibitor with published efficacy data in patient-derived ovarian borderline tumor organoids [1]. Researchers investigating the therapeutic potential of targeting BRCA1's scaffolding functions (as opposed to its enzymatic activity) should procure Bractoppin for studies in 3D organoid models and ovarian cancer cell lines. The compound has demonstrated the ability to inhibit organoid cell cycle progression, inhibit DSB repair, and promote tumor cell apoptosis, while also inhibiting both HR and NHEJ repair pathways in tumor cells [2]. This application scenario is particularly relevant for translational research programs exploring alternative DDR-targeting strategies beyond PARP inhibition [3].

SAR Studies and Chemical Probe Development

Bractoppin serves as the benchmark compound for SAR studies aimed at developing next-generation inhibitors of BRCA1 tBRCT protein-protein interactions. The discovery team has published comprehensive mutagenesis data defining the binding mode, showing that Bractoppin fails to bind mutant forms of BRCA1 tBRCT bearing K1702A, F1662R, or L1701K substitutions, while the M1775R mutation does not affect binding [1]. Additionally, the team has synthesized and characterized multiple analogs, including CCBT2088 and CCBT2103, which retain cellular activity [2]. Researchers engaged in medicinal chemistry optimization of BRCT domain inhibitors should procure Bractoppin as the reference standard against which new analogs are compared in biochemical and cellular assays [3].

Negative Control Experiments with CCBT2047

For rigorous experimental design, procurement of Bractoppin should be paired with its inactive analog CCBT2047, which exhibits no detectable binding to BRCA1 tBRCT in MST assays [1]. The CCBT2047 analog provides an essential negative control to rule out non-specific effects of the benzimidazole scaffold in cellular assays. This is particularly important in experiments assessing DNA damage-induced phenotypes, where CCBT2047 fails to inhibit G2 arrest while Bractoppin shows dose-dependent suppression from 10-100 μM [2]. The combination of Bractoppin and CCBT2047 enables researchers to confidently attribute observed effects to on-target inhibition of BRCA1 tBRCT phosphopeptide recognition rather than off-target or scaffold-related artifacts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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